molecular formula C18H24N2O4 B7929653 {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929653
M. Wt: 332.4 g/mol
InChI Key: MFZQPNCEEHSDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 114779-79-2) is a pyrrolidine derivative with a molecular formula of C₁₇H₂₂N₂O₄ . Its structure features a pyrrolidine ring substituted at the 3-position with a benzyloxycarbonyl-protected cyclopropylamine group and at the 1-position with an acetic acid moiety. The benzyloxycarbonyl (Cbz) group acts as a protective moiety for the amine, while the cyclopropyl ring may enhance metabolic stability due to its rigid, three-membered ring structure.

Properties

IUPAC Name

2-[3-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(22)12-19-9-8-15(10-19)11-20(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQPNCEEHSDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclopropyl-amino moiety through cyclopropanation reactions. The final step involves the coupling of the protected amine with pyrrolidin-1-yl-acetic acid under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for safer and more efficient reactions, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the cyclopropyl-amino moiety using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Overview

{3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS No. 1353967-05-1) is a complex organic compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry, organic synthesis, and pharmacology. This article provides an in-depth exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structure allows for the modification of biological activity, making it a candidate for developing new drugs targeting various diseases.

Case Study : A study evaluated the antibacterial properties of derivatives of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the compound's potential in treating resistant infections .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways.

Synthesis Pathway :

  • Formation of the pyrrolidine ring through cyclization.
  • Introduction of the benzyloxycarbonyl group via nucleophilic substitution.
  • Attachment of acetic acid through esterification reactions.

Pharmacological Insights

Recent research has focused on understanding the pharmacodynamics and pharmacokinetics of this compound. It is believed to interact with specific receptors, potentially modulating biological processes.

Mechanism of Action : The compound may act as an agonist or antagonist at certain receptors, influencing cellular pathways relevant to disease treatment .

The biological activity of this compound has been documented in several studies:

Pathogen Minimum Inhibitory Concentration (MIC)
S. aureus0.0039 - 0.025 mg/mL
E. coli0.0039 - 0.025 mg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the cyclopropyl-amino moiety could interact with hydrophobic pockets. The pyrrolidin-1-yl-acetic acid backbone provides structural stability and enhances the compound’s overall binding affinity.

Comparison with Similar Compounds

Compound A : [3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (Ref: 10-F084008)

  • Key Difference : The cyclopropyl group in the target compound is replaced with a methyl group.
  • However, the cyclopropyl group’s rigidity may improve binding specificity in biological targets . Metabolic Stability: Cyclopropyl groups are less prone to oxidative metabolism than methyl groups, suggesting the target compound may exhibit longer half-life in vivo .
  • Status : Discontinued (), possibly due to inferior pharmacokinetic properties.

Compound B : 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353962-43-2)

  • Key Difference : The acetic acid moiety in the target compound is replaced with a benzyl ester.
  • Implications: Solubility and Lipophilicity: The ester form (Compound B) is more lipophilic (higher logP), favoring membrane permeability but reducing aqueous solubility. The target compound’s free carboxylic acid group enhances hydrophilicity, improving solubility for intravenous formulations . Prodrug Potential: The ester in Compound B may act as a prodrug, requiring enzymatic cleavage (e.g., esterases) for activation, whereas the target compound is biologically active in its native form .

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound A (Methyl Analog) Compound B (Ester Analog)
CAS Number 114779-79-2 N/A (Ref: 10-F084008) 1353962-43-2
Molecular Formula C₁₇H₂₂N₂O₄ Likely C₁₆H₂₀N₂O₄* C₁₈H₂₃N₂O₄†
Substituent at Pyrrolidine-3 Cbz-cyclopropylaminomethyl Cbz-methylaminomethyl Carboxymethyl-cyclopropylaminomethyl
Functional Group at Pyrrolidine-1 Acetic acid (-CH₂COOH) Acetic acid (-CH₂COOH) Benzyl ester (-COOCH₂C₆H₅)
Key Applications Medicinal chemistry precursor Discontinued Prodrug design

*Inferred from structural similarity; †Calculated from CAS 1353962-43-2.

Research Findings and Trends

Cyclopropyl vs. Methyl Substitution : Cyclopropyl-containing analogs are prioritized in drug discovery for their balanced steric bulk and metabolic resistance. The target compound’s cyclopropyl group may confer advantages in target engagement over Compound A .

Carboxylic Acid vs. Ester : While the ester analog (Compound B) shows higher cell permeability, the target compound’s free acid group is critical for interactions with polar binding pockets (e.g., in enzymes or receptors) .

Synthetic Utility : The Cbz-protected amine in the target compound allows for selective deprotection, enabling modular synthesis of derivatives—a feature shared with Compound B but absent in discontinued Compound A .

Biological Activity

The compound {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a cyclopropyl group. This article will explore its biological activity, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.4 g/mol
  • IUPAC Name : 2-[(3S)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid

Structural Features

The compound's structure includes:

  • A pyrrolidine ring , which is often associated with neuroactive properties.
  • A cyclopropyl group , which can enhance binding affinity to biological targets.
  • A benzyloxycarbonyl group , which may influence solubility and permeability.

The biological activity of this compound can be inferred from its structural components. Compounds with similar functionalities typically exhibit activities such as:

  • Enzyme Inhibition : The presence of amine and carboxylic acid groups suggests potential interactions with enzymes, possibly acting as inhibitors.
  • Receptor Binding : The structural features may facilitate binding to various receptors, potentially influencing neurotransmitter systems or other signaling pathways.
  • Antimicrobial and Anticancer Properties : Similar compounds have shown promise in these areas, suggesting that this compound may also possess these activities.

In Vitro Studies

Research methodologies such as in vitro assays are crucial for evaluating the biological activities of compounds like this compound. These studies often focus on:

  • Cell Viability Assays : To assess cytotoxicity against cancer cell lines.
  • Enzyme Activity Assays : To determine inhibition of specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the potential biological activity of this compound:

Compound NameKey FeaturesBiological Activity Potential
Cyclopropylamine DerivativesCyclopropane ringAntimicrobial, anticancer
Pyrrolidine-based AntidepressantsNeuroactive effectsAntidepressant, anxiolytic
Amino Acid DerivativesEssential for protein synthesisVaries widely based on structure

This table highlights the potential applications based on structural similarities, emphasizing the uniqueness of the compound's combination of functionalities, which may enhance efficacy and selectivity compared to other compounds.

Example Study: Anticancer Activity

In a study examining various pyrrolidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Example Study: Neuroactivity Assessment

Another research effort focused on evaluating the neuroactive properties of pyrrolidine derivatives. The results indicated that certain derivatives could modulate neurotransmitter levels, suggesting potential for treating mood disorders.

Q & A

Q. Q1. What are the recommended synthetic routes for introducing the benzyloxycarbonyl (Cbz) and cyclopropyl-amino groups into pyrrolidine-based scaffolds?

Methodological Answer: The synthesis typically involves sequential protection and functionalization:

Cbz Protection : React pyrrolidine with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to install the Cbz group at the amine site .

Cyclopropane Introduction : Use a [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods (e.g., Simmons–Smith reagent) to form the cyclopropane ring. Ensure steric hindrance from the Cbz group is minimized .

Methylation/Acetic Acid Linkage : Couple the cyclopropyl-amino intermediate with acetic acid derivatives via reductive amination or nucleophilic substitution.

Q. Q2. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Methodological Answer:

Experimental Determination :

  • Melting Point : Use differential scanning calorimetry (DSC) with a microgram-scale sample.
  • Solubility : Perform shake-flask experiments in DMSO, water, and ethanol, followed by HPLC quantification .

In Silico Prediction : Utilize tools like ACD/Labs or ChemAxon to estimate logP and solubility based on structural analogs (e.g., pyrrolidine-acetic acid derivatives) .

Note : Existing data gaps for related compounds (e.g., missing melting points in ) highlight the need for empirical validation .

Advanced Research Questions

Q. Q3. How can enantiomeric purity of the cyclopropyl-amino group be ensured during synthesis?

Methodological Answer:

Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Optimize mobile phases (hexane:IPA with 0.1% TFA) .

Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline derivatives) during cyclopropane formation .

Data Contradiction : Some analogs (e.g., Evocalcet derivatives in ) report high enantiomeric excess (>99%) using chiral catalysts, while others (e.g., ) lack stereochemical data, emphasizing the need for rigorous analysis .

Q. Q4. What strategies mitigate instability of the Cbz group under acidic or reducing conditions?

Methodological Answer:

Protection Alternatives : Replace Cbz with stable groups like tert-butyloxycarbonyl (Boc) for reactions requiring acidic conditions.

Selective Deprotection : Use hydrogenolysis (H₂/Pd-C) for Cbz removal while preserving the cyclopropyl ring. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) .

Case Study : A related compound in retained Cbz stability during esterification by maintaining pH > 7 and avoiding strong reducing agents.

Q. Q5. How can in silico modeling predict the compound’s biological activity given structural similarities to Evocalcet?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with calcium-sensing receptors (CaSRs), leveraging Evocalcet’s co-crystal structure (PDB: 6KJ3) as a template .

SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. naphthyl groups) on binding affinity using QSAR models.

Q. Q6. What analytical techniques resolve contradictions in reported toxicological data for related pyrrolidine derivatives?

Methodological Answer:

Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human hepatocyte lines (HepG2).

Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides from oxidative degradation) .

Contradiction Note : warns of unstudied toxicology for benzyl-piperidine analogs, while reports low cytotoxicity for Evocalcet, underscoring the need for compound-specific assays .

Q. Key Recommendations for Researchers :

  • Prioritize chiral analysis for cyclopropyl-containing analogs.
  • Cross-validate in silico predictions with experimental data.
  • Reference safety protocols from structurally related compounds (e.g., Evocalcet in ) during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.